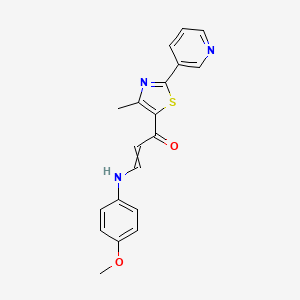

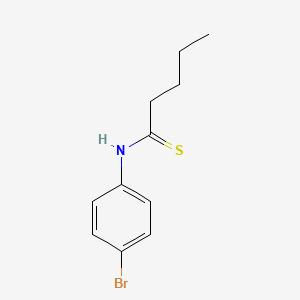

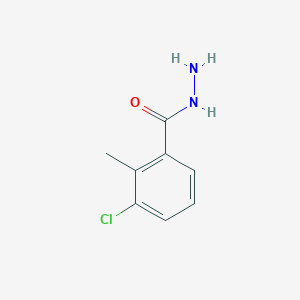

![molecular formula C7H5FN2S B1306795 5-Fluor-1H-benzo[d]imidazol-2(3H)-thion CAS No. 583-42-6](/img/structure/B1306795.png)

5-Fluor-1H-benzo[d]imidazol-2(3H)-thion

Übersicht

Beschreibung

6-fluoro-1H-benzimidazole-2-thiol is a useful research compound. Its molecular formula is C7H5FN2S and its molecular weight is 168.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-fluoro-1H-benzimidazole-2-thiol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-fluoro-1H-benzimidazole-2-thiol including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Krebsforschungs-Anwendungen

Benzimidazolderivate, einschließlich 5-Fluor-1H-benzimidazol-2-thion, wurden umfassend auf ihre potenziellen Antikrebsaktivitäten untersucht . Die Einführung eines Fluoratoms an der 5-Position des Benzimidazolrings soll die biologische Aktivität der Verbindung verbessern, was sie zu einem vielversprechenden Kandidaten für die Entwicklung von Antikrebsmitteln macht. Untersuchungen haben gezeigt, dass diese Verbindungen eine signifikante Aktivität gegen verschiedene Krebszelllinien, einschließlich Lungen-, Brust- und Prostatakrebszellen, aufweisen können.

Korrosionsschutz

Im Bereich der Materialwissenschaften sind Benzimidazolderivate als Korrosionsschutzmittel bekannt . Die Thiongruppe in 5-Fluor-1H-benzimidazol-2-thion kann mit Metalloberflächen interagieren und eine schützende Schicht bilden, wodurch Korrosion verhindert wird. Diese Anwendung ist besonders relevant in Industrien, in denen der Metallerhalt entscheidend ist.

Proteomikforschung

Die Verbindung wurde in der Proteomikforschung als Reagenz für die selektive Modifizierung von Proteinen eingesetzt . Ihre Reaktivität mit bestimmten Aminosäureresten in Proteinen kann bei der Untersuchung der Proteinstruktur und -funktion helfen und die Identifizierung von Biomarkern für Krankheiten ermöglichen.

Chemische Synthese

Diese Verbindung dient als Baustein in der chemischen Synthese, insbesondere beim Aufbau komplexerer Benzimidazolderivate . Ihre Reaktivität ermöglicht verschiedene Substitutionen und Modifikationen, wodurch die Erstellung einer Vielzahl von Verbindungen mit unterschiedlichen biologischen Aktivitäten ermöglicht wird.

Pharmakologische Studien

5-Fluor-1H-benzimidazol-2-thion wird in pharmakologischen Studien verwendet, um sein therapeutisches Potenzial zu untersuchen. Seine strukturelle Ähnlichkeit mit Nukleotiden, die im menschlichen Körper vorkommen, macht es zu einer Verbindung, die für die Entwicklung neuer Medikamente von Interesse ist .

Biochemische Analyse

Biochemical Properties

6-fluoro-1H-benzimidazole-2-thiol plays a crucial role in biochemical reactions, particularly as an enzyme inhibitor. It has been shown to interact with enzymes such as urease, where it exhibits strong inhibitory activity . The compound binds to the active site of the enzyme, preventing its normal function. Additionally, 6-fluoro-1H-benzimidazole-2-thiol interacts with proteins and other biomolecules through hydrogen bonding and hydrophobic interactions, which contribute to its stability and efficacy in biochemical assays .

Cellular Effects

The effects of 6-fluoro-1H-benzimidazole-2-thiol on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, 6-fluoro-1H-benzimidazole-2-thiol can induce apoptosis by modulating signaling pathways such as the PI3K/Akt pathway . This compound also affects gene expression by altering the transcriptional activity of specific genes involved in cell proliferation and survival . Furthermore, it impacts cellular metabolism by inhibiting key metabolic enzymes, leading to reduced energy production and cell growth .

Molecular Mechanism

At the molecular level, 6-fluoro-1H-benzimidazole-2-thiol exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation depending on the context . This binding is often facilitated by hydrogen bonds and van der Waals interactions. Additionally, 6-fluoro-1H-benzimidazole-2-thiol can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions result in changes in the expression levels of genes involved in various cellular processes, including apoptosis, cell cycle regulation, and metabolism .

Temporal Effects in Laboratory Settings

The stability and degradation of 6-fluoro-1H-benzimidazole-2-thiol in laboratory settings are critical for its long-term effects on cellular function. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods . Its degradation can be accelerated by exposure to light and high temperatures . Over time, the effects of 6-fluoro-1H-benzimidazole-2-thiol on cellular function may diminish as the compound degrades, highlighting the importance of proper storage and handling .

Dosage Effects in Animal Models

In animal models, the effects of 6-fluoro-1H-benzimidazole-2-thiol vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic effects, including liver and kidney damage . These threshold effects underscore the need for careful dosage optimization in preclinical and clinical studies .

Metabolic Pathways

6-fluoro-1H-benzimidazole-2-thiol is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. It has been shown to inhibit enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase . This inhibition leads to increased levels of reactive oxygen species (ROS) and subsequent oxidative damage to cellular components . Additionally, 6-fluoro-1H-benzimidazole-2-thiol affects metabolic flux by altering the activity of key metabolic enzymes, resulting in changes in metabolite levels .

Transport and Distribution

The transport and distribution of 6-fluoro-1H-benzimidazole-2-thiol within cells and tissues are mediated by specific transporters and binding proteins . Once inside the cell, the compound can accumulate in various cellular compartments, including the cytoplasm and nucleus . Its distribution is influenced by factors such as cell type, tissue specificity, and the presence of binding proteins that facilitate its transport .

Subcellular Localization

The subcellular localization of 6-fluoro-1H-benzimidazole-2-thiol is critical for its activity and function. This compound is known to localize in the cytoplasm and nucleus, where it interacts with various biomolecules . Its localization is directed by targeting signals and post-translational modifications that guide it to specific compartments or organelles . These interactions are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects .

Eigenschaften

IUPAC Name |

5-fluoro-1,3-dihydrobenzimidazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5FN2S/c8-4-1-2-5-6(3-4)10-7(11)9-5/h1-3H,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTTJBCKSGKYUMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)NC(=S)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5FN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40392451 | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

583-42-6 | |

| Record name | 5-Fluoro-1,3-dihydro-2H-benzimidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-42-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-fluoro-1H-benzimidazole-2-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40392451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

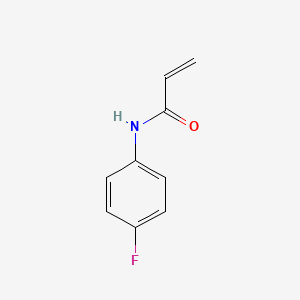

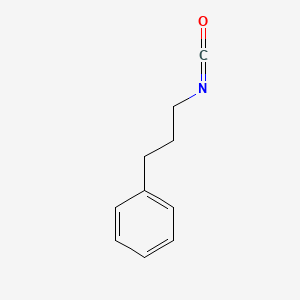

![(Z)-3-[2-(2,4-dichlorophenoxy)phenyl]-2-(3-methoxyphenyl)-2-propenenitrile](/img/structure/B1306741.png)